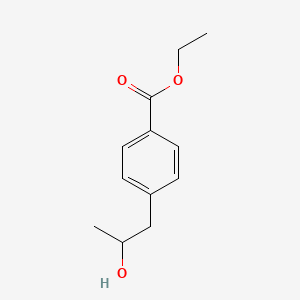

Ethyl 4-(2-hydroxypropyl)benzoate

Vue d'ensemble

Description

Ethyl 4-(2-hydroxypropyl)benzoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 4-(2-hydroxypropyl)benzoate has been investigated for various pharmaceutical applications:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it suitable for use as a preservative in cosmetic formulations. Its ability to disrupt microbial membranes allows it to inhibit the growth of bacteria and fungi effectively .

- Drug Delivery Systems : this compound is being explored as an excipient in drug formulations. Excipients play crucial roles in modulating the solubility and bioavailability of active pharmaceutical ingredients. This compound can enhance the stability of drugs and improve their therapeutic efficacy .

- Local Anesthetic Development : Studies have shown that modifications of benzoate compounds can lead to effective local anesthetics. This compound derivatives have been synthesized and evaluated for their anesthetic properties, demonstrating potential in clinical applications .

Cosmetic Applications

In the cosmetic industry, this compound serves several important functions:

- Preservative Agent : Due to its antimicrobial properties, it is utilized as a preservative in various cosmetic formulations, helping to prolong shelf life and maintain product integrity .

- Emollient : The compound acts as an emollient, providing skin-conditioning benefits and enhancing the texture of cosmetic products. Its ability to form a barrier on the skin helps retain moisture, making it valuable in skincare formulations .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that concentrations as low as 0.5% could effectively reduce microbial load in cosmetic products, supporting its use as a safe preservative alternative.

Case Study 2: Formulation Development

In a recent formulation study, this compound was incorporated into a topical drug delivery system designed for enhanced skin penetration. The formulation showed improved bioavailability of the active ingredient compared to traditional vehicles, suggesting that this compound can significantly enhance therapeutic outcomes in topical applications .

Propriétés

Formule moléculaire |

C12H16O3 |

|---|---|

Poids moléculaire |

208.25 g/mol |

Nom IUPAC |

ethyl 4-(2-hydroxypropyl)benzoate |

InChI |

InChI=1S/C12H16O3/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7,9,13H,3,8H2,1-2H3 |

Clé InChI |

HBAWOGAYPYATCI-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC=C(C=C1)CC(C)O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.